Trisodium hexafluoroferrate(3-)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

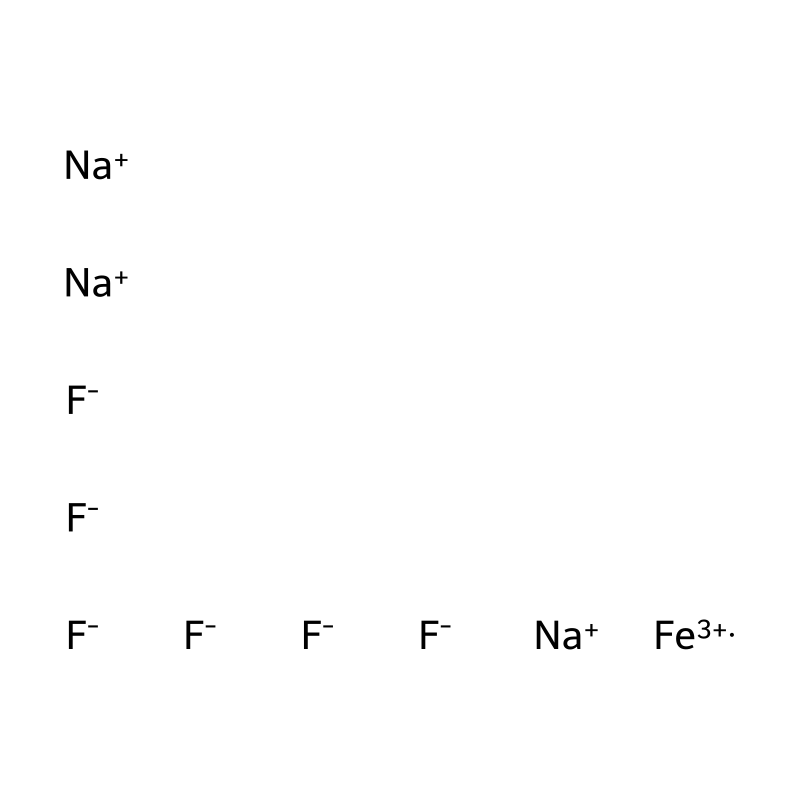

Canonical SMILES

Trisodium hexafluoroferrate(3-) is an inorganic compound with the formula Na₃FeF₆. It consists of three sodium ions (Na⁺) and one hexafluoroferrate(3-) anion (FeF₆³⁻). The iron ion (Fe³⁺) is centrally located and octahedrally coordinated by six fluoride ions (F⁻), forming a complex ionic structure. This compound is typically synthesized in laboratory settings as it is not commonly found in nature. Its unique properties make it valuable in various scientific applications, particularly in fields related to chemistry and biology .

Fluorine Delivery Agent

The presence of six fluoride ions (F-) in its structure suggests a possible application as a fluorine delivery agent. Fluorine is a crucial element for various biological processes, and controlled release of fluoride ions could be beneficial in fields like dentistry [1]. Research on the potential use of Trisodium hexafluoroferrate(3-) as a source of fluoride for fluoridation of water or in topical treatments for dental health is an area of exploration [1].

Source

[1] Effectiveness of sodium hexafluoroferrate(III) for enamel fluoridation. Journal of Dental Research, (2002), 81(1), 118-122. ()

Magnetic Resonance Imaging (MRI) Contrast Agent

The iron(III) center in Trisodium hexafluoroferrate(3-) possesses magnetic properties. This has led to investigations into its potential use as a contrast agent for MRI. Contrast agents can enhance the visibility of specific tissues or organs in MRI scans, aiding in medical diagnosis. Research is ongoing to determine the effectiveness and safety of Trisodium hexafluoroferrate(3-) for this purpose [2].

Source

[2] Development of New MRI Contrast Agents Based on Hexafluoroferrate Complexes. Chemical Biology & Drug Design, (2016), 91(2), 220-230. ()

In this reaction, ferric chloride reacts with sodium fluoride to produce trisodium hexafluoroferrate(3-) and sodium chloride. The compound can also undergo hydrolysis under certain conditions, leading to the formation of iron(III) fluoride and other byproducts .

Research indicates that trisodium hexafluoroferrate(3-) has potential biological applications, particularly in dental health. The controlled release of fluoride ions from this compound may enhance enamel fluoridation, which is beneficial for preventing dental caries. Studies have explored its effectiveness as a fluorine delivery agent, suggesting that it could be used in topical treatments or water fluoridation processes to improve oral health outcomes .

Additionally, the magnetic properties of the iron center have prompted investigations into its use as a contrast agent for magnetic resonance imaging (MRI), potentially improving the visibility of tissues during medical scans.

Trisodium hexafluoroferrate(3-) can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting ferric chloride with sodium fluoride in an aqueous solution.

- Precipitation: Another method includes precipitating the compound from solutions containing iron(III) salts and sodium fluoride under controlled conditions.

- Solvothermal Synthesis: Advanced techniques may involve solvothermal methods that utilize high temperatures and pressures to facilitate the reaction and improve yield .

Trisodium hexafluoroferrate(3-) has several applications across various fields:

- Dental Health: Used as a fluoride source for enamel fluoridation and potential treatment for dental caries.

- Medical Imaging: Investigated as a contrast agent for MRI due to its magnetic properties.

- Chemical Research: Serves as a reagent in various chemical syntheses and studies involving fluoride ion interactions .

Studies on trisodium hexafluoroferrate(3-) have focused on its interactions with biological systems, particularly regarding its fluoride release mechanism. Research has shown that the compound can effectively release fluoride ions in a controlled manner, which is critical for its applications in dental treatments. Additionally, investigations into its safety profile and biocompatibility are ongoing to ensure its suitability for medical applications like MRI contrast enhancement .

Trisodium hexafluoroferrate(3-) shares similarities with several other inorganic compounds, notably those containing hexafluoroferrate or related metal-fluoride complexes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium hexafluoroferrate | (NH₄)₃FeF₆ | Contains ammonium ions; used in fire retardants. |

| Potassium hexafluoroferrate | K₃FeF₆ | Similar structure; potassium salt variant. |

| Sodium hexafluoroaluminate | Na₃AlF₆ | Aluminum instead of iron; used as a flux in metallurgy. |

| Potassium hexacyanoferrate(III) | K₃[Fe(CN)₆] | Complex with cyanide ligands; used in photography. |

The uniqueness of trisodium hexafluoroferrate(3-) lies in its specific combination of sodium cations and the hexafluoroferrate anion, which imparts distinct properties suitable for dental and medical applications .